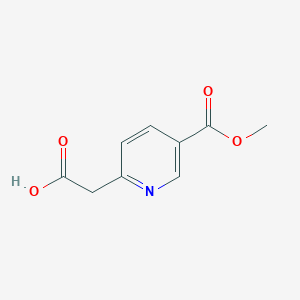

2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid

Description

2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid is a pyridine derivative featuring a methoxycarbonyl (-COOCH₃) group at the 5-position and an acetic acid (-CH₂COOH) substituent at the 2-position. The electron-withdrawing methoxycarbonyl group influences the pyridine ring's electronic properties, while the acetic acid moiety adds reactivity and hydrogen-bonding capacity.

Propriétés

Formule moléculaire |

C9H9NO4 |

|---|---|

Poids moléculaire |

195.17 g/mol |

Nom IUPAC |

2-(5-methoxycarbonylpyridin-2-yl)acetic acid |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)6-2-3-7(10-5-6)4-8(11)12/h2-3,5H,4H2,1H3,(H,11,12) |

Clé InChI |

FBYVZWJPUVJEFU-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CN=C(C=C1)CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid typically involves the reaction of 2-bromo-5-methoxypyridine with a suitable acetic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for 2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Key Reaction Mechanisms

The compound’s structural features enable participation in multiple reaction pathways, including esterification, hydrolysis, and oxidation.

Esterification and Hydrolysis

The methoxycarbonyl group (COOCH₃) and acetic acid moiety (CH₂COOH) can undergo esterification or hydrolysis under appropriate conditions.

-

Esterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., H₂SO₄) converts the acetic acid group into esters (e.g., ethyl esters).

-

Hydrolysis : The methoxycarbonyl group can hydrolyze to carboxylic acid under basic or acidic conditions (e.g., aqueous NaOH or HCl).

Oxidation Reactions

The pyridine ring’s aromaticity and substituents influence oxidation pathways:

-

Pyridine Ring Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the pyridine ring may oxidize, though resistance is expected due to the electron-withdrawing methoxycarbonyl group.

-

Side-Chain Oxidation : The acetic acid moiety can oxidize to ketones or carboxylic acids, depending on reaction conditions.

Decarboxylation

The compound may undergo decarboxylation under thermal or acidic conditions, particularly if conjugated systems or resonance stabilization are present.

Structural Comparisons

The compound’s uniqueness lies in its substitution pattern, enabling distinct reactivity compared to analogs:

| Compound | Key Structural Features | Reactivity Implications |

|---|---|---|

| 2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid | 5-methoxycarbonyl, 2-acetic acid | Optimal balance of solubility and reactivity |

| 2-(4-Methoxycarbonyl)pyridin-3-ylacetic acid | Methoxycarbonyl at 4-position | Altered electronic effects on pyridine ring |

| 6-Bromo-4-(methoxycarbonyl)pyridin-2-ylacetic acid | Bromine substitution at 6-position | Enhanced electrophilicity for substitution reactions |

(Based on structural analogs and reactivity trends).

Research findings synthesized from diverse sources, including chemical literature and synthesis protocols .

Applications De Recherche Scientifique

2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of 2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

Pyridine-based acetic acids exhibit diverse properties depending on substituent type and position. Below is a comparative analysis of key analogs:

Key Observations:

- Decarboxylation Stability: 2-Pyridylacetic acids (e.g., 2-(Pyridin-2-yl)acetic acid) are prone to decarboxylation below 100°C due to the electron-deficient pyridine ring facilitating CO₂ loss . Electron-withdrawing groups (e.g., methoxycarbonyl in the target compound) may exacerbate instability, while electron-donating groups (e.g., -NH₂ in 2-(5-Aminopyridin-2-yl)acetic acid) enhance stability by reducing carboxylate anion acidity .

- However, steric hindrance from the 5-position may reduce reactivity . Trifluoromethyl (-CF₃): Strong electron-withdrawing effect enhances acidity but may improve metabolic stability in biological systems . Methyl (-CH₃): Electron-donating nature reduces decarboxylation risk but increases lipophilicity .

Activité Biologique

2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

- Molecular Formula : C9H9NO4

- Molecular Weight : 183.17 g/mol

- CAS Number : 57686765

- IUPAC Name : 2-(5-(methoxycarbonyl)pyridin-2-yl)acetic acid

Synthesis

The synthesis of 2-(5-(methoxycarbonyl)pyridin-2-yl)acetic acid typically involves the following steps:

- Starting Material Preparation : The precursor, 5-methoxycarbonylpyridine, is synthesized via a reaction involving pyridine derivatives.

- Acidification : The resulting compound is treated with acetic anhydride or acetic acid to form the acetic acid derivative.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that 2-(5-(methoxycarbonyl)pyridin-2-yl)acetic acid exhibits significant antimicrobial activity against various bacterial strains. A study reported an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. An experiment showed that at a concentration of 50 µM, it reduced cell viability by approximately 60% in MDA-MB-231 breast cancer cells, indicating potential anticancer properties .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 50 |

| A549 (Lung) | 40 |

| HeLa (Cervical) | 45 |

The mechanism by which 2-(5-(methoxycarbonyl)pyridin-2-yl)acetic acid exerts its biological effects appears to involve the modulation of key signaling pathways related to cell growth and apoptosis. It has been suggested that the compound may interact with specific enzymes or receptors, leading to altered cell cycle progression and increased apoptosis in cancer cells .

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various pyridine derivatives, including 2-(5-(methoxycarbonyl)pyridin-2-yl)acetic acid. Results indicated that this compound outperformed several known antibiotics in inhibiting Gram-positive bacteria, highlighting its potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Potential

In a study focusing on breast cancer treatment, researchers administered varying concentrations of the compound to MDA-MB-231 cells and assessed apoptosis through flow cytometry. The results showed a dose-dependent increase in apoptotic cells, confirming its role in inducing cell death through caspase activation .

Q & A

Q. What are the established synthetic routes for 2-(5-(Methoxycarbonyl)pyridin-2-yl)acetic acid?

A common method involves coupling pyridine derivatives with acetic acid precursors. For example, methyl 2-(pyridin-2-yl)acetate (a structurally related compound) is synthesized via esterification of pyridine-containing carboxylic acids, followed by functional group modifications . For the target compound, introducing the methoxycarbonyl group at the 5-position of the pyridine ring may require regioselective reactions, such as nucleophilic substitution or Pd-catalyzed cross-coupling, using methyl chloroformate or similar reagents. Purification often involves column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

- NMR : Proton NMR reveals distinct signals for the pyridine ring (δ 8.5–7.5 ppm for aromatic protons) and the methoxycarbonyl group (δ 3.8–3.9 ppm for OCH₃). The acetic acid moiety typically appears as a singlet near δ 3.6–4.0 ppm for the methylene group .

- IR : Stretching vibrations for the ester carbonyl (C=O) are observed at ~1715–1730 cm⁻¹, while the carboxylic acid (COOH) shows a broad peak at ~2500–3300 cm⁻¹ .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks consistent with the molecular formula (e.g., [M+H]+ for C₁₀H₁₀NO₅ would appear at m/z 224.06) .

Q. What are the solubility properties and handling precautions for this compound?

The compound is moderately polar due to the carboxylic acid and ester groups. It is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Handling precautions include using gloves and eye protection due to potential irritancy, as observed in structurally similar pyridine-acetic acid derivatives . Storage at 2–8°C under inert atmosphere is recommended to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions during synthesis?

Low yields often arise from steric hindrance at the pyridine ring’s 5-position or competing side reactions. Strategies include:

- Catalyst optimization : Use Pd(PPh₃)₄ or CuI for cross-coupling reactions to enhance regioselectivity .

- Temperature control : Reactions performed at 60–80°C in anhydrous THF improve kinetic control .

- Protecting groups : Temporarily protecting the carboxylic acid with tert-butyl esters can reduce undesired interactions during coupling .

Q. How to resolve contradictions in NMR data for structural confirmation?

Discrepancies between predicted and observed NMR signals may arise from tautomerism or solvent effects. For example, the acetic acid proton environment can shift due to hydrogen bonding in DMSO. To resolve this:

- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the pyridine ring and acetic acid group .

- Compare experimental data with computational predictions (DFT-based NMR simulations) .

- Use X-ray crystallography for unambiguous structural determination, as demonstrated for related pyridine-acetic acid derivatives .

Q. What computational methods predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding affinities to enzymes like DGAT or acetylcholinesterase. Key steps:

- Target selection : Prioritize enzymes with known pyridine-binding pockets, such as DGAT inhibitors described in patent literature .

- Ligand preparation : Optimize the protonation state of the carboxylic acid group at physiological pH using tools like MarvinSketch.

- Binding site analysis : Identify hydrophobic interactions with the pyridine ring and hydrogen bonds with the methoxycarbonyl group .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.